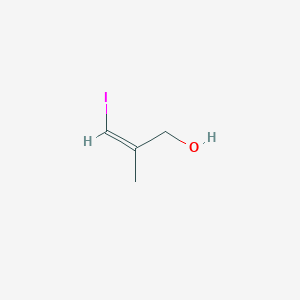

(z)-3-Iodo-2-methylprop-2-en-1-ol

Description

Overview of Vinyl Iodides and Allylic Alcohols as Synthetic Synthons in Stereoselective Transformations

Vinyl iodides and allylic alcohols are powerful functional groups in the arsenal (B13267) of synthetic organic chemists. They serve as versatile synthons, which are idealized fragments of a molecule used in retrosynthetic analysis to plan a synthesis.

Vinyl Iodides: These compounds are alkenes containing one or more iodine substituents. wikipedia.org They are particularly valued for their role in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira couplings. wikipedia.org In these reactions, the carbon-iodine bond is readily activated by the metal catalyst, allowing for the formation of new carbon-carbon bonds with a high degree of control over the geometry of the resulting molecule. wikipedia.orgnih.gov The reactivity of vinyl halides in these couplings follows the order I > Br > Cl > F, making vinyl iodides the most reactive and often enabling milder reaction conditions. wikipedia.org The synthesis of vinyl iodides with well-defined stereochemistry is crucial for their application in the stereoselective synthesis of natural products and pharmaceuticals. wikipedia.orgorganic-chemistry.org

Allylic Alcohols: Allylic alcohols contain a hydroxyl group attached to a carbon atom adjacent to a double bond. This structural motif allows them to act as precursors to a variety of other functional groups. rsc.orgorganic-chemistry.org For instance, they can be isomerized to form carbonyl compounds or used in palladium-catalyzed reactions to function as equivalents of allylic carbanions. rsc.orgacs.orgacs.org The ability to control the stereochemistry of reactions involving allylic alcohols is a key aspect of their utility in asymmetric synthesis. nih.gov

The combination of both a vinyl iodide and an allylic alcohol within the same molecule, as seen in (Z)-3-Iodo-2-methylprop-2-en-1-ol, provides a powerful platform for sequential and diverse chemical transformations.

Significance of the (Z)-Stereoisomer in Stereodefined Synthesis

The geometry of a double bond, designated as either (E) (entgegen, opposite) or (Z) (zusammen, together), plays a critical role in determining the three-dimensional structure and, consequently, the biological activity and physical properties of a molecule. studymind.co.ukwikipedia.orgsavemyexams.com In stereodefined synthesis, the goal is to produce a single, specific stereoisomer of a target molecule. nih.gov

The (Z)-configuration of the double bond in this compound is of particular importance. Many transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, are known to proceed with retention of the double bond geometry. wikipedia.org This means that if one starts with the (Z)-isomer of the vinyl iodide, the resulting product will also have the (Z)-configuration. This stereochemical fidelity is essential for the synthesis of complex molecules where the spatial arrangement of atoms is critical for function. nih.govacs.org

Furthermore, the ability to selectively synthesize either the (E)- or (Z)-isomer of a molecule allows for the exploration of how stereochemistry impacts its properties. nih.govacs.org The development of methods that can reliably produce (Z)-alkenes is an active area of research, as they are often more challenging to synthesize than their (E)-counterparts. nih.gov

Historical Context and Evolution of Synthetic Strategies Involving Halogenated Alkenols

The synthesis of halogenated organic compounds has a long history, driven by their utility as synthetic intermediates and their presence in a vast number of natural products. columbia.edunih.gov Early methods for the synthesis of halogenated alkenes often lacked stereocontrol, leading to mixtures of (E) and (Z) isomers. libretexts.org

Over the years, significant progress has been made in developing stereoselective methods for the synthesis of vinyl halides. organic-chemistry.orgorganic-chemistry.org These strategies can be broadly categorized:

Hydrohalogenation of Alkynes: The addition of hydrogen halides (HX) across a triple bond is a fundamental method. While traditional methods often lack selectivity, modern approaches using specific reagents and catalysts can provide high levels of regio- and stereocontrol. organic-chemistry.orgorgsyn.org

Halogenation of Alkenyl Organometallics: Alkenyl organometallic reagents, such as those derived from boron or tin, can be treated with an electrophilic halogen source (e.g., I2, N-iodosuccinimide) to produce vinyl halides with retention of configuration. nih.gov

Olefin Metathesis: This powerful reaction has emerged as a valuable tool for the synthesis of stereodefined alkenes, including those bearing halogen atoms. organic-chemistry.org

Halide Exchange Reactions: A Finkelstein-type reaction where a vinyl bromide or chloride is converted to a vinyl iodide using an iodide salt, often catalyzed by copper, can proceed with high stereospecificity. organic-chemistry.org

The development of these and other sophisticated synthetic methods has enabled chemists to prepare complex halogenated alkenols like this compound with high purity and stereochemical control, paving the way for their use in the synthesis of a wide range of target molecules. columbia.edunih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7IO |

|---|---|

Molecular Weight |

198.00 g/mol |

IUPAC Name |

(Z)-3-iodo-2-methylprop-2-en-1-ol |

InChI |

InChI=1S/C4H7IO/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2- |

InChI Key |

GGCHQVLKOFTLDN-RQOWECAXSA-N |

Isomeric SMILES |

C/C(=C/I)/CO |

Canonical SMILES |

CC(=CI)CO |

Origin of Product |

United States |

Synthetic Methodologies for Z 3 Iodo 2 Methylprop 2 En 1 Ol

Preparation from Propargyl Alcohol Derivatives

The synthesis of (Z)-3-Iodo-2-methylprop-2-en-1-ol frequently originates from propargyl alcohol derivatives, which offer a versatile and direct route to the target molecule. These methods often involve the carefully controlled addition of iodine and a hydrogen source across the alkyne bond.

Organometallic Approaches from Propargyl Alcohol

Organometallic reagents play a crucial role in directing the stereochemical outcome of the iodination of propargyl alcohols. The strategic use of metals, such as copper, and the involvement of Grignard reagents are central to achieving high stereoselectivity.

Copper salts have been shown to mediate the iodination of various organic molecules. nih.gov In the context of propargylic alcohols, copper(I) salts can facilitate the syn-addition of H-I across the triple bond, leading to the desired (Z)-stereochemistry. This is often achieved through the formation of an organocopper intermediate, which then undergoes iodinolysis. The specific conditions, including the choice of copper salt (e.g., CuI, CuCl) and reaction solvent, are critical in maximizing the yield and stereoselectivity of the (Z)-isomer. Research on related systems suggests that copper(II) salts can also promote iodination reactions, although the mechanism may differ. nih.gov The use of copper catalysts is also prevalent in related reactions, such as the carbometallation of propargylic alcohols. rsc.org

A general representation of this approach is the reaction of 2-methyl-2-propyn-1-ol with a suitable iodine source in the presence of a copper catalyst. The reaction conditions are finely tuned to favor the formation of the (Z)-iodoallylic alcohol.

Table 1: Illustrative Copper-Mediated Hydroiodination

| Starting Material | Iodine Source | Copper Catalyst | Solvent | Product | Stereoselectivity (Z:E) |

| 2-Methyl-2-propyn-1-ol | I₂ | CuI | THF | This compound | High (typical) |

Note: This table is illustrative and based on general principles of copper-mediated alkyne functionalization.

The involvement of Grignard reagents in the synthesis of iodo-allylic alcohols often proceeds through a carbometalation pathway. For propargylic alcohols, the hydroxyl group can direct the addition of the Grignard reagent. Subsequent reaction with iodine can then lead to the desired product. In a related context, Grignard reagents have been used in the synthesis of (Z)-γ-iodo allylic alcohols from β-iodoacrylates. orgsyn.org The reaction of an organomagnesium compound with a propargylic alcohol can form a magnesium alkoxide, which may then influence the stereochemical course of a subsequent iodination step. The chelation of the metal to the hydroxyl group can lock the conformation of the molecule, leading to a highly stereoselective reaction. rsc.org

For the synthesis of this compound, a potential pathway involves the reaction of 2-methyl-2-propyn-1-ol with a Grignard reagent, followed by quenching with an iodine source. The choice of Grignard reagent and reaction conditions would be critical for achieving the desired stereochemistry.

Regioselective and Stereoselective Alkyne Functionalization

The synthesis of this compound is a clear example of regioselective and stereoselective alkyne functionalization. nih.govnih.gov The goal is to add an iodine atom to the terminal carbon of the alkyne and a hydrogen atom to the internal carbon, with the alcohol and iodo substituents on the same side of the resulting double bond (syn-addition). Various methods have been developed for the iodo-functionalization of alkynes, including iodoacyloxylation and iodoalkylation. nih.govnih.gov These methods often employ an iodine source, such as molecular iodine or N-iodosuccinimide (NIS), in combination with other reagents to control the regio- and stereoselectivity.

Stereocontrolled Hydroiodination of Methylpropiolate-Derived Precursors

While not directly starting from propargyl alcohol, a powerful strategy for synthesizing (Z)-iodo-allylic alcohols involves the hydroiodination of propiolate esters. For instance, ethyl propiolate can be hydroiodinated with sodium iodide in acetic acid to produce ethyl (Z)-β-iodoacrylate with high stereoselectivity (>99% Z). orgsyn.org This iodoacrylate can then be reduced and alkylated to furnish a variety of (Z)-γ-iodo allylic alcohols. orgsyn.org

A similar approach could be envisioned for the synthesis of this compound, starting from methyl 2-methylpropiolate. The stereocontrolled hydroiodination of this precursor would yield the corresponding (Z)-β-iodo-α-methylacrylate, which could then be reduced to the target allylic alcohol.

Table 2: Synthesis via Methylpropiolate-Derived Precursor

| Step | Reactant | Reagents | Product | Key Feature |

| 1 | Methyl 2-methylpropiolate | NaI, Acetic Acid | Methyl (Z)-3-iodo-2-methylacrylate | Stereospecific hydroiodination |

| 2 | Methyl (Z)-3-iodo-2-methylacrylate | DIBAL-H | This compound | Reduction of the ester |

Note: This table outlines a potential synthetic sequence based on established methodologies. orgsyn.org

Transformations from Related Halogenated Precursors

The synthesis of this compound can also be approached from other halogenated precursors. For instance, a related compound, 3-iodo-2-methylpropene, is commercially available. sigmaaldrich.comsigmaaldrich.com While this compound lacks the hydroxyl group, its chemical structure provides a potential starting point. Functionalization of this molecule, for example, through an allylic oxidation, could potentially introduce the required hydroxyl group. However, controlling the regioselectivity of such an oxidation would be a significant challenge.

Another potential route could involve the transformation of a dihalogenated precursor. For example, the selective reduction of a diiodo- or a bromo-iodo-propene derivative could potentially yield the desired mono-iodo-allylic alcohol. The success of such a strategy would depend on the ability to selectively reduce one carbon-halogen bond while leaving the other intact and preserving the desired stereochemistry of the double bond.

Halide Exchange Reactions on Vinyl Bromides

A primary and stereospecific method for synthesizing vinyl iodides is the Finkelstein reaction, which involves the exchange of a halogen for a heavier one. nih.govfrontiersin.org In the context of vinyl halides, this transformation is not a simple nucleophilic substitution and typically requires metal catalysis to proceed effectively. nih.gov For the synthesis of this compound, this involves the conversion of its vinyl bromide analogue, (Z)-3-bromo-2-methylprop-2-en-1-ol.

Copper(I)-catalyzed systems have proven particularly effective for this purpose, facilitating a smooth and highly stereospecific exchange of bromide for iodide. organic-chemistry.orgorganic-chemistry.org These reactions proceed with retention of the double bond's configuration, which is critical for obtaining the pure Z-isomer of the target compound. organic-chemistry.org The process involves reacting the vinyl bromide with an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), in the presence of a copper(I) catalyst. organic-chemistry.org Various ligands can be employed to enhance the catalyst's efficacy, with L-proline and diamines like (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine being notable examples. frontiersin.orgorganic-chemistry.org The reaction mechanism is believed to involve the oxidative addition of the vinyl bromide to a copper(I) species, followed by a halide exchange and subsequent reductive elimination to yield the vinyl iodide product. nih.govorganic-chemistry.org

Table 1: Representative Conditions for Copper-Catalyzed Vinyl Halide Exchange

| Catalyst | Ligand | Iodide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cu₂O | L-proline | KI | Ethanol | 110 | Up to 92 | organic-chemistry.org |

| CuI | (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine | NaI | Dioxane | 110 | Excellent | frontiersin.org |

Reduction of α,β-Unsaturated Esters or Acids to Allylic Alcohols

Another powerful strategy for obtaining (Z)-γ-iodo allylic alcohols involves the selective reduction of the corresponding α,β-unsaturated esters or carboxylic acids. orgsyn.org This method is advantageous as the required precursors, such as ethyl (Z)-3-iodo-2-methylpropenoate, can be synthesized with high regio- and stereospecificity from materials like ethyl tetrolate. orgsyn.org

The reducing agent of choice for this transformation is often Diisobutylaluminium hydride (DIBAL-H). orgsyn.org By carefully controlling the reaction conditions, particularly temperature, DIBAL-H can reduce the ester functionality to a primary alcohol without affecting the vinyl iodide moiety or the double bond geometry. The reaction is typically performed at low temperatures, such as -78°C, to ensure high fidelity of the reduction and prevent side reactions. orgsyn.org This method provides a direct and high-yield pathway to (Z)-γ-iodo allylic alcohols with exclusive Z stereochemistry. orgsyn.org Interestingly, modification of the reaction conditions, such as allowing the mixture to warm after the initial reduction, can lead to isomerization and the formation of the corresponding E isomer. orgsyn.org

Table 2: DIBAL-H Reduction for Allylic Alcohol Synthesis

| Substrate | Reagent | Conditions | Product | Key Feature | Reference |

| Ethyl (Z)-β-iodoacrylate | Diisobutylaluminium hydride (DIBAL-H) | Dichloromethane, -78°C | (Z)-γ-Iodo allylic alcohol | Exclusive Z stereochemistry | orgsyn.org |

| Ethyl (Z)-β-iodoacrylate | DIBAL-H, followed by warming and Grignard reagent | Dichloromethane, -78°C to 0°C | (E)-γ-Iodo allylic alcohol | Isomerization to E isomer (96/4 E/Z) | orgsyn.org |

Derivatization from Epoxide Ring-Opening with Iodide (General Halohydrin Formation Context)

The formation of iodohydrins through the ring-opening of epoxides is a classic and useful transformation in organic synthesis. organic-chemistry.orgresearchgate.net This reaction, when applied in a general context, provides a route to vicinal haloalcohols, which are versatile synthetic intermediates. researchgate.netmasterorganicchemistry.com The process involves the nucleophilic attack of an iodide ion on one of the carbon atoms of the epoxide ring, leading to the cleavage of a C-O bond and the formation of an iodohydrin. researchgate.netmasterorganicchemistry.com

The regioselectivity of the ring-opening is a key consideration. Under neutral or basic conditions, the iodide nucleophile typically attacks the less sterically hindered carbon of the epoxide ring, following an SN2 mechanism. researchgate.net Various reagent systems can be used to generate the iodohydrin. This includes the use of elemental iodine (I₂) in conjunction with a catalyst, such as isonicotinic hydrazide, which has been shown to facilitate the regioselective cleavage of epoxides to afford iodohydrins in high yields. researchgate.net Other methods employ silyl (B83357) halides or a combination of an iodide salt with an appropriate solvent or additive. organic-chemistry.org The reaction of an epoxide with an iodide source provides a direct method for installing both an iodine atom and a hydroxyl group onto adjacent carbons.

Table 3: Catalytic Ring-Opening of Epoxides to form Iodohydrins

| Epoxide Substrate | Reagent System | Solvent | Time (h) | Yield (%) | Reference |

| 1,2-Epoxy-3-phenoxypropane | I₂ / Isonicotinic hydrazide (0.2 mol) | THF | 4 | 75 | researchgate.net |

| Styrene oxide | I₂ / Isonicotinic hydrazide (0.2 mol) | CH₂Cl₂ | 2 | 92 | researchgate.net |

| Cyclohexene oxide | I₂ / Isonicotinic hydrazide (0.2 mol) | CH₂Cl₂ | 1 | 95 | researchgate.net |

Enantioselective Synthetic Approaches Towards Chiral Analogues

While this compound is itself an achiral molecule, the synthetic methodologies described can be adapted to produce chiral analogues, which are of significant interest as building blocks in asymmetric synthesis. nih.govthieme.de Enantioselective approaches focus on creating stereocenters in a controlled manner, often through the use of chiral catalysts, reagents, or enzymes.

One prominent strategy involves the enantioselective ring-opening of prochiral epoxides. Halohydrin dehalogenase enzymes, for instance, are known to catalyze the ring-opening of epoxides with various nucleophiles, including halides, with high enantioselectivity. nih.gov This biocatalytic approach can provide access to enantiopure β-substituted alcohols. nih.gov

Another avenue is the use of chiral hypervalent iodine(III) reagents or catalysts. researchgate.net These systems have been successfully applied to a range of enantioselective transformations, including the oxidative dearomatization of phenols and the oxylactonization of pentenoic acids. researchgate.netrsc.org Molecular modeling and catalyst design have led to the development of chiral aryl iodide catalysts capable of inducing high levels of stereocontrol in such reactions. rsc.org These methods could potentially be adapted for the asymmetric synthesis of chiral allylic alcohols or their precursors.

Table 4: Strategies for Enantioselective Synthesis of Chiral Analogues

| Strategy | Method | Chiral Source | Potential Chiral Product | Reference |

| Epoxide Ring-Opening | Biocatalysis | Halohydrin dehalogenase | Enantiopure iodohydrins | nih.gov |

| Oxidative Cyclization | Organocatalysis | Chiral aryl iodide catalyst | Enantioenriched lactones/ethers | researchgate.netrsc.org |

| Asymmetric Reduction | Catalytic Reduction | Chiral metal complex | Enantiopure allylic alcohols | N/A |

| C-H Functionalization | Directed Catalysis | Chiral phosphine (B1218219) ligands | P-stereogenic compounds | thieme.de |

Reactivity and Transformational Chemistry of Z 3 Iodo 2 Methylprop 2 En 1 Ol

Carbon-Carbon Bond Forming Reactions

The presence of a carbon-iodine bond on a double bond makes (Z)-3-iodo-2-methylprop-2-en-1-ol an excellent substrate for numerous cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon bonds at the site of the iodine atom, proceeding with retention of the (Z)-stereochemistry of the double bond.

Cross-Coupling Reactions at the Vinyl Iodide Moiety

The vinyl iodide group is highly reactive towards oxidative addition to low-valent transition metal complexes, which is the initial step in many cross-coupling catalytic cycles. This reactivity has been exploited in a range of powerful synthetic methods.

Palladium catalysts are exceptionally versatile for mediating the formation of carbon-carbon bonds. youtube.com The general mechanism for these reactions involves an oxidative addition of the vinyl iodide to a palladium(0) species, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com

Suzuki Reaction: This reaction couples the vinyl iodide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki reaction is renowned for its mild reaction conditions and the low toxicity of the boron-containing byproducts. wikipedia.orgorganic-chemistry.org The base is crucial for the activation of the organoboron compound, facilitating the transmetalation step. organic-chemistry.org The reactivity of the leaving group generally follows the order I > OTf > Br >> Cl. harvard.edu

| Catalyst System | Base | Coupling Partner | Product | Yield (%) |

| Pd(PPh₃)₄ | Na₂CO₃ | Phenylboronic acid | (Z)-2-methyl-3-phenylprop-2-en-1-ol | High |

| Pd(OAc)₂/SPhos | K₃PO₄ | 2-Furylboronic acid | (Z)-3-(Furan-2-yl)-2-methylprop-2-en-1-ol | Good |

| Pd₂(dba)₃/PCy₃ | CsF | Vinylboronic acid pinacol (B44631) ester | (Z)-2-methylpenta-2,4-dien-1-ol | Good |

Heck Reaction: In the Heck reaction, the vinyl iodide is coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction is a powerful tool for the synthesis of substituted alkenes and typically results in the formation of the trans isomer of the newly formed double bond. organic-chemistry.orgyoutube.com

| Catalyst System | Base | Alkene | Product | Yield (%) |

| Pd(OAc)₂/PPh₃ | Et₃N | Styrene | (1Z,4E)-2-methyl-5-phenylpenta-1,4-dien-1-ol | Good |

| PdCl₂(PPh₃)₂ | NaOAc | n-Butyl acrylate | Butyl (2Z,4E)-5-hydroxy-4-methylpenta-2,4-dienoate | Good |

Sonogashira Reaction: This reaction involves the coupling of the vinyl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly reliable method for the synthesis of enynes. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. organic-chemistry.org

| Catalyst System | Co-catalyst | Base | Alkyne | Product | Yield (%) |

| Pd(PPh₃)₄ | CuI | Et₃N | Phenylacetylene | (Z)-2-methyl-5-phenylpent-2-en-4-yn-1-ol | High |

| PdCl₂(PPh₃)₂ | CuI | Piperidine | 1-Heptyne | (Z)-2-methylnon-2-en-4-yn-1-ol | High |

Stille Reaction: The Stille reaction couples the vinyl iodide with an organotin reagent (organostannane). wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, although a significant drawback is the toxicity of the tin byproducts. msu.edu

| Catalyst System | Organotin Reagent | Product | Yield (%) |

| Pd(PPh₃)₄ | Tributyl(vinyl)tin | (Z)-2-methylpenta-2,4-dien-1-ol | Good |

| PdCl₂(PPh₃)₂ | Trimethyl(phenyl)tin | (Z)-2-methyl-3-phenylprop-2-en-1-ol | Good |

While palladium is the most common catalyst for these transformations, copper-based catalysts can also be employed, often offering a more economical alternative. ucf.edu Copper-catalyzed reactions, such as the Sonogashira coupling where copper(I) acts as a co-catalyst, are well-established. wikipedia.orgorganic-chemistry.org Copper can also catalyze the coupling with other organometallic reagents.

Organozinc reagents are valuable partners in cross-coupling reactions. The Negishi coupling, which utilizes a palladium or nickel catalyst, is a prominent example where an organozinc compound is coupled with an organic halide. nih.gov These reactions are known for their high reactivity and functional group tolerance.

As detailed in the Suzuki reaction section (3.1.1.1), organoboron reagents are extensively used for coupling with vinyl iodides. wikipedia.orgorganic-chemistry.org The versatility of organoboron compounds, including boronic acids and their esters, makes them highly valuable in synthetic organic chemistry. harvard.edunih.gov

Organotin reagents, or organostannanes, are key components in the Stille reaction for the formation of carbon-carbon bonds with vinyl iodides (see section 3.1.1.1). wikipedia.orgsigmaaldrich.com These reagents are prepared with a tin-carbon bond and are effective in palladium-catalyzed cross-coupling processes. wikipedia.orgsigmaaldrich.com

Stereochemical Control and Retention in Cross-Coupling Processes

The (Z)-configuration of the vinylic iodide in this compound is a critical stereochemical element. Its fate during palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, is of significant interest for the synthesis of stereodefined polysubstituted alkenes.

Generally, palladium-catalyzed cross-coupling reactions involving vinyl halides proceed with retention of the double bond geometry. The established catalytic cycle involves oxidative addition of the vinyl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org Each of these steps typically occurs with retention of configuration at the sp² carbon centers.

For instance, in Suzuki couplings, the transmetalation step with an organoboron reagent is known to be stereoretentive. nih.gov Similarly, Stille couplings, which utilize organostannanes, also characteristically preserve the stereochemistry of the vinyl halide partner. wikipedia.org While the specific cross-coupling of this compound is not extensively detailed in the provided search results, the general principles of these reactions strongly suggest that it would undergo coupling with retention of the (Z)-geometry. This is a common feature for a wide array of vinyl iodides in these types of reactions.

In a related context, Negishi-like couplings performed in water have demonstrated high levels of stereochemical retention for both E- and Z-alkenyl halides. nih.gov This methodology, which avoids the pre-formation of organozinc reagents, has been shown to be effective for the stereoselective synthesis of sp³-sp² coupled products. nih.gov The choice of ligand and reaction conditions can be crucial in maintaining stereochemical integrity, with bulkier, electron-rich phosphine (B1218219) ligands sometimes influencing the stereochemical outcome in Suzuki reactions of certain alkylboron reagents. nih.gov However, for vinylic systems, retention is the dominant pathway.

The following table summarizes the expected stereochemical outcome for common cross-coupling reactions of this compound based on established mechanisms.

| Cross-Coupling Reaction | Typical Organometallic Reagent | Expected Stereochemical Outcome |

| Suzuki Coupling | Organoboron (e.g., boronic acid, trifluoroborate) | Retention of (Z)-geometry nih.gov |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Retention of (Z)-geometry wikipedia.org |

| Negishi Coupling | Organozinc (e.g., R-ZnX) | Retention of (Z)-geometry nih.gov |

Transformations of the Allylic Alcohol Functionality

The primary allylic alcohol group in this compound offers another site for chemical modification, which can be performed independently of or in concert with reactions at the vinylic iodide.

The oxidation of primary allylic alcohols to their corresponding α,β-unsaturated aldehydes is a fundamental transformation in organic synthesis. Manganese dioxide (MnO₂) is a classic and highly effective reagent for this purpose, known for its chemoselectivity in oxidizing allylic and benzylic alcohols without affecting other functional groups, such as the vinylic iodide in this case.

The reaction of this compound with activated MnO₂ in a suitable solvent (e.g., dichloromethane, chloroform, or hexane) would be expected to yield (Z)-3-iodo-2-methyl-2-propenal. The (Z)-geometry of the double bond is preserved during this mild oxidation process. While a specific literature procedure for this exact substrate is not in the search results, a similar oxidation of 3-iodo-2-methyl-benzaldehyde from the corresponding alcohol using TEMPO and sodium hypochlorite (B82951) in a biphasic system proceeded in high yield (87%). chemicalbook.com

The following table outlines the expected transformation:

| Starting Material | Reagent | Product | Expected Yield |

| This compound | MnO₂ | (Z)-3-Iodo-2-methyl-2-propenal | High |

In multi-step syntheses, it is often necessary to protect the hydroxyl group of this compound to prevent its interference with subsequent reactions. Silyl (B83357) ethers are among the most common and versatile protecting groups for alcohols due to their ease of installation and removal under mild and selective conditions. wikipedia.org

Common silylating agents include tert-butyldimethylsilyl chloride (TBDMSCl) and triisopropylsilyl chloride (TIPSCl), typically in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). wikipedia.orgorganic-chemistry.org The choice of the silyl group allows for tuning the stability of the protected alcohol. For instance, TBDMS ethers are more stable than trimethylsilyl (B98337) (TMS) ethers. organic-chemistry.org

The deprotection of silyl ethers is most commonly achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF). organic-chemistry.org The strong Si-F bond formation drives this cleavage. organic-chemistry.org Acidic conditions can also be employed for deprotection. organic-chemistry.org The selection of the deprotection method can be tailored to be compatible with other functional groups present in the molecule.

The following table summarizes common protection and deprotection strategies for the hydroxyl group of this compound.

| Protecting Group | Protection Reagents | Deprotection Reagents |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF wikipedia.orgorganic-chemistry.org | TBAF, THF organic-chemistry.org or mild acid organic-chemistry.org |

| Triisopropylsilyl (TIPS) | TIPSCl, Imidazole, DMF wikipedia.org | TBAF, THF organic-chemistry.org |

| Trimethylsilyl (TMS) | TMSCl, Base wikipedia.org | Mild acid or TBAF organic-chemistry.org |

The allylic alcohol functionality can be converted into a good leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution reactions. These S_N2 or S_N2' reactions would introduce a new substituent at the allylic position. It is crucial that the conditions for these reactions are chosen carefully to avoid competing reactions at the vinylic iodide. For instance, using reagents that are not strong enough to cause oxidative addition to the C-I bond is important.

While no specific examples for this compound were found in the search results, this type of transformation is a general strategy in organic synthesis. The regioselectivity (S_N2 vs. S_N2') would depend on the nature of the nucleophile, the leaving group, and the reaction conditions.

Cyclization Reactions Employing the Compound or Its Derivatives

The presence of both a nucleophilic hydroxyl group and an electrophilic carbon bearing an iodine atom within the same molecule makes this compound and its derivatives prime candidates for intramolecular cyclization reactions. These reactions can lead to the formation of valuable heterocyclic structures, such as substituted furans.

Base-promoted intramolecular cyclization is a common strategy for the synthesis of heterocyclic compounds. In the case of this compound, a base can be used to deprotonate the hydroxyl group, forming an alkoxide. This nucleophilic alkoxide can then attack the carbon-carbon double bond in an intramolecular fashion, displacing the iodide ion and forming a cyclic ether.

The regioselectivity of this cyclization is governed by Baldwin's rules. For a molecule like this compound, a 5-endo-trig cyclization would lead to the formation of a five-membered dihydrofuran ring. While 5-endo-trig cyclizations are generally disfavored, they can be facilitated under certain conditions, particularly when mediated by a transition metal or when the geometric constraints of the substrate are favorable.

An alternative and more favored pathway would be a 5-exo-dig cyclization if the starting material were an appropriate alkynol. However, for the given allylic alcohol, the likely cyclization pathway would involve the formation of a 2,3-disubstituted furan (B31954) derivative after a subsequent elimination or rearrangement step. The (Z)-stereochemistry of the starting material would be expected to influence the stereochemistry of the substituents on the resulting furan ring.

Research on similar systems, such as the base-promoted iodocyclization of unsaturated carbamates, has demonstrated the feasibility of such intramolecular ring closures. The choice of base and solvent can have a significant impact on the reaction's efficiency and selectivity.

| Reactant | Base | Product | Reaction Type |

| This compound | Strong Base (e.g., NaH) | 2-Methyl-2,5-dihydrofuran (hypothetical) | Intramolecular Williamson Ether Synthesis |

| N-Ethoxycarbonyl allylcarbamate | NaH, nBuLi, or LiAl(Ot-Bu)4 | N-cyclized product | Iodocyclization |

| N-Ethoxycarbonyl-N'-allylurea | NaHCO3 | O-cyclized product | Iodocyclization |

Applications in Complex Molecule Synthesis

Building Block for Natural Product Synthesis

The synthesis of naturally occurring compounds, often characterized by their intricate and stereochemically rich structures, represents a significant challenge in organic chemistry. (Z)-3-iodo-2-methylprop-2-en-1-ol has proven to be a valuable tool in the total synthesis of several classes of natural products.

While direct and specific examples of the use of this compound in the total synthesis of well-known retinoids and carotenoids are not extensively documented in readily available literature, its structural features make it a plausible precursor for the construction of the polyene chains characteristic of these molecules. The vinyl iodide moiety is well-suited for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. For instance, coupling reactions such as the Suzuki-Miyaura, Negishi, and Stille reactions could theoretically be employed to link this C4 building block with other fragments to assemble the extended conjugated systems of retinoids and carotenoids. The Z-geometry of the double bond could also be a key element in accessing specific isomers of these natural products.

The synthesis of terpenoids, a large and diverse class of natural products, often involves the strategic coupling of isoprene (B109036) or isoprene-like units. A doctoral thesis from the University of Hannover describes the synthesis of this compound as a precursor for the synthesis of non-natural terpenoid derivatives. uni-hannover.de This work highlights the utility of this iodoalkene in building more complex terpenoid-like structures. The research involved the protection of the alcohol group, followed by metal-halogen exchange and subsequent reaction with electrophiles to extend the carbon chain, demonstrating its potential as a C4 building block in the assembly of larger terpenoid skeletons. While the thesis focused on non-natural products, the methodologies explored are directly applicable to the synthesis of natural cembranoids and other complex terpenoids.

The furan (B31954) ring is a common motif in a variety of bioactive natural products. The synthesis of substituted furans can be achieved through various strategies, and vinyl iodides can play a crucial role in their construction. Although direct total syntheses of furan-containing natural products starting from this compound are not prominently reported, the principles of furan synthesis suggest its potential utility. For example, palladium/copper-catalyzed cross-coupling of vinyl iodides with terminal alkynes can lead to conjugated enynes, which can then undergo cyclization to form furan rings. organic-chemistry.org Specifically, a related compound, 2,5-disubstituted 3-iodofurans, can be prepared through a palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates and terminal alkynes, followed by iodocyclization. researchgate.net This suggests that this compound, after suitable modification, could be a precursor to intermediates that cyclize to form furan-containing structures.

Precursor to Pharmaceutically Relevant Scaffolds

The development of new pharmaceuticals often relies on the synthesis of novel molecular scaffolds that can be further elaborated to create a library of potential drug candidates. The reactivity of this compound makes it a valuable precursor for the synthesis of such scaffolds. Its ability to undergo palladium-catalyzed cross-coupling reactions allows for the introduction of diverse aryl, heteroaryl, and other organic fragments, leading to a wide range of structurally varied molecules. These reactions are fundamental in medicinal chemistry for the construction of complex drug-like molecules. While specific, named pharmaceutical scaffolds derived directly from this starting material are not extensively detailed in the public domain, the types of transformations it undergoes are central to the construction of many known pharmacophores.

Synthesis of Advanced Organic Intermediates

One of the primary applications of this compound is its use as a starting material for the synthesis of more complex and functionally rich organic intermediates. These intermediates can then be used in the later stages of a total synthesis or in the development of new synthetic methodologies. The vinyl iodide functionality is particularly amenable to a variety of powerful carbon-carbon bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are a key area where this compound finds significant use. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, are known for their high efficiency and functional group tolerance. The most common of these reactions involving vinyl iodides are:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. ed.ac.ukrsc.orgrsc.org

Negishi Coupling: In this reaction, the vinyl iodide is coupled with an organozinc reagent. researchgate.netsigmaaldrich.comresearchgate.netyoutube.comnih.gov Organozinc reagents are known for their high reactivity and functional group tolerance.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the vinyl iodide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. gold-chemistry.orgwikipedia.orgorganic-chemistry.orgresearchgate.net This is a powerful method for the synthesis of conjugated enynes, which are themselves valuable intermediates in organic synthesis.

The following table provides a general overview of these key coupling reactions as they would apply to this compound.

| Coupling Reaction | Coupling Partner | Catalyst System | General Product Structure |

| Suzuki-Miyaura | Organoboronic Acid/Ester (R-B(OR)₂) | Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base | (Z)-3-R-2-methylprop-2-en-1-ol |

| Negishi | Organozinc Reagent (R-ZnX) | Palladium Catalyst (e.g., Pd(PPh₃)₄) | (Z)-3-R-2-methylprop-2-en-1-ol |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Palladium Catalyst + Copper(I) Co-catalyst | (Z)-5-R-2-methylpent-2-en-4-yn-1-ol |

These reactions demonstrate the facility with which the iodine atom can be replaced by a wide variety of organic groups, thereby generating a diverse array of advanced organic intermediates from a single, readily accessible starting material.

Mechanistic Investigations and Stereochemical Considerations

Elucidation of Reaction Pathways for (Z)-3-Iodo-2-methylprop-2-en-1-ol Formation

The formation of (Z)-γ-iodo allylic alcohols, including this compound, is achieved through highly stereoselective methods that ensure the geometric integrity of the Z-double bond.

One of the most effective and straightforward methods begins with the hydroiodination of an appropriate alkyne precursor. For instance, the reaction of ethyl tetrolate with sodium iodide in acetic acid proceeds with high regio- and stereospecificity to yield ethyl (Z)-β-iodoacrylate with greater than 99% Z-selectivity. orgsyn.org This intermediate can then undergo a one-pot "reduction-C-alkylation" sequence. orgsyn.org Treatment with a reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures (−78 °C) reduces the ester to an aldehyde, which is then reacted in situ with a Grignard reagent (e.g., methylmagnesium bromide) to furnish the desired (Z)-γ-iodo allylic alcohol. orgsyn.org This pathway is advantageous as it preserves the Z-geometry of the vinyl iodide. orgsyn.org

An alternative strategy involves the hydroboration of 1-bromo-1-alkynes. organic-chemistry.org For example, hydroboration of a 1-bromo-1-alkyne with dicyclohexylborane, followed by reaction with tert-butyllithium (B1211817) and subsequent transmetalation with diethylzinc, generates a (Z)-disubstituted vinylzinc reagent. organic-chemistry.org This organozinc species can then react with an aldehyde (such as formaldehyde (B43269) for the primary alcohol) to produce the (Z)-disubstituted allylic alcohol in high yield and with excellent stereospecificity. organic-chemistry.org

A further method starts from 2-butyn-1,4-diol, which can be converted to (Z)-2,4-diiodobut-2-en-1-ol using trimethylsilyl (B98337) iodide generated in situ. researchgate.net Subsequent coupling of this diiodo-intermediate with nucleophiles, such as Grignard reagents, selectively displaces one iodide to yield (2Z)-2-iodo allylic alcohols. researchgate.net

| Starting Material | Key Reagents | Intermediate | Product | Key Features |

| Ethyl tetrolate | 1. NaI, AcOH2. DIBAL-H3. MeMgBr | Ethyl (Z)-β-iodoacrylate | This compound | High Z-selectivity (>99%); One-pot procedure. orgsyn.org |

| 1-Bromo-1-propyne | 1. Dicyclohexylborane2. t-BuLi3. Et₂Zn4. Formaldehyde | (Z)-vinylzinc reagent | This compound | High stereospecificity; avoids (E)-isomer contamination. organic-chemistry.org |

| 2-Butyn-1,4-diol | 1. TMSI (in situ)2. Grignard Reagent | (Z)-2,4-diiodobut-2-en-1-ol | (2Z)-2-iodo allylic alcohols | Access to various 2-iodo allylic alcohols. researchgate.net |

Stereochemical Control in Cross-Coupling Reactions

The vinyl iodide moiety of this compound is a versatile handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. A primary challenge in these reactions is maintaining the Z-geometry of the double bond.

The choice of catalyst and, more specifically, the phosphine (B1218219) ligand coordinated to the metal center (typically palladium), is paramount in controlling the stereochemical outcome of cross-coupling reactions. organic-chemistry.orgresearchgate.net In Suzuki-Miyaura couplings, where (Z)-alkenyl halides are known to be susceptible to Z-to-E isomerization, the ligand structure dictates the extent of stereoretention. organic-chemistry.org

Research has shown that for Suzuki-Miyaura couplings of (Z)-alkenyl halides, certain palladium catalysts are superior in preserving the olefin geometry. While various ligands can be employed, their effectiveness varies significantly. For instance, studies on (Z)-β-enamido triflates revealed that using Pd(PPh₃)₄ led to high retention of the Z-configuration. nih.gov In contrast, employing Pd(dppf)Cl₂ resulted in preferential formation of the E-isomer, indicating an inversion of configuration. nih.gov

A systematic study on (Z)-alkenyl halides identified Pd(P(o-Tol)₃)₂ as a highly effective catalyst that provides products in high yields with minimal loss of stereochemical integrity. organic-chemistry.org The bulk and electronic properties of Buchwald-type phosphine ligands, such as SPhos, have also been shown to confer exceptional activity and selectivity in these processes, even at low catalyst loadings and room temperature for some substrates. researchgate.net The longer bond between arsenic and palladium in arsa-Buchwald ligands has been found to facilitate the transmetalation step, which can be beneficial for sterically demanding substrates. rsc.org

| Catalyst/Ligand | Reaction Type | Stereochemical Outcome | Reference |

| Pd(P(o-Tol)₃)₂ | Suzuki-Miyaura | High retention of Z-geometry | organic-chemistry.org |

| Pd(PPh₃)₄ | Suzuki-Miyaura | High retention of configuration | nih.gov |

| Pd(dppf)Cl₂ | Suzuki-Miyaura | Preferential inversion of configuration | nih.gov |

| SPhos | Suzuki-Miyaura | High activity and selectivity | researchgate.net |

| Arsa-Buchwald ligands | Suzuki-Miyaura | Effective for sterically hindered substrates | rsc.org |

The retention of olefin geometry is a desired outcome for many synthetic applications. Vinyl iodides are generally more reactive in cross-coupling reactions than their bromide or chloride counterparts due to the weaker C-I bond (bond dissociation energy of ~57.6 kcal/mol). wikipedia.org This higher reactivity often allows for the use of milder reaction conditions, which helps to suppress side reactions, including Z-to-E isomerization. wikipedia.orgwikipedia.org

In Sonogashira couplings, the reaction of a (Z)-vinyl iodide with a terminal alkyne is frequently stereospecific, preserving the initial double bond geometry in the resulting 1,3-enyne product. wikipedia.org Similarly, copper-catalyzed cross-coupling reactions of vinylstannanes have been shown to proceed with complete retention of the double bond configuration. researchgate.net The key to preserving the Z-geometry lies in selecting reaction conditions (catalyst, ligand, solvent, base) that ensure the rate of reductive elimination from the (Z)-alkenyl-Pd(II) intermediate is significantly faster than the rate of any potential isomerization pathways. organic-chemistry.org

Understanding Transition States in Metal-Catalyzed Reactions

The stereochemical and regiochemical outcomes of cross-coupling reactions are determined by the energetics of the transition states of the key elementary steps in the catalytic cycle. For palladium-catalyzed reactions of this compound, the cycle generally involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.comyoutube.com

Oxidative Addition: This is often the rate-determining and stereo-determining step. chemrxiv.org The reaction begins with the formation of a π-complex between the Pd(0) catalyst and the alkene of the vinyl iodide. chemrxiv.orgresearchgate.net Computational studies suggest that the oxidative addition of vinyl halides to Pd(0) then proceeds via a three-centered transition state, leading to a square-planar Pd(II) complex with retention of the alkene geometry. researchgate.netchemrxiv.org The nature of the ligand on the palladium and the halide itself significantly influences the stability of this transition state. chemrxiv.org For instance, the use of electron-rich, bulky phosphine ligands can stabilize the electron-deficient palladium center in the transition state and accelerate the oxidative addition.

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium(II) center, displacing the halide. nrochemistry.comnumberanalytics.com This step forms a diorganopalladium(II) intermediate.

Reductive Elimination: This final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. youtube.com For the product to retain the Z-geometry, the cis-diorganopalladium(II) complex must undergo reductive elimination faster than it can isomerize. Isomerization can potentially occur via pathways involving a zwitterionic palladium carbene intermediate, the likelihood of which is influenced by the ligand and substrate structure. organic-chemistry.org

In some cases, particularly with iodide, alternative catalytic cycles may be operative. For example, formate-mediated reductive couplings can proceed through a Pd(I) catalytic cycle involving a dianionic iodide-bridged palladium dimer, [Pd₂I₄][NBu₄]₂, as the active catalyst. nih.govdocumentsdelivered.comnih.gov

Regioselectivity in Functional Group Transformations

This compound possesses two primary reactive sites: the primary allylic alcohol and the vinyl iodide. The ability to selectively functionalize one site in the presence of the other is crucial for its synthetic utility.

Reactions at the Vinyl Iodide: As discussed extensively, the C-I bond is highly susceptible to palladium-catalyzed cross-coupling reactions. acs.org The high reactivity of the vinyl iodide allows for selective C-C bond formation under conditions that typically leave the primary alcohol untouched, provided the alcohol is not deprotonated to form a competing nucleophile. Reactions like Suzuki, Sonogashira, and Heck couplings demonstrate excellent regioselectivity for the C(sp²)-I bond. wikipedia.orgwikipedia.org

Reactions at the Allylic Alcohol: The primary hydroxyl group can also be selectively targeted. Standard organic transformations such as esterification or etherification can be performed on the alcohol. organic-chemistry.org For example, iodine itself can act as a mild Lewis acid catalyst for the esterification of alcohols. researchgate.net Furthermore, methods exist for the regioselective conversion of primary alcohols into good leaving groups (like iodides or sulfonates), which can then be displaced by nucleophiles. organic-chemistry.org An iodine/water-mediated system has been reported for the oxidative transformation of allylic ethers and alcohols into α,β-unsaturated ketones or aldehydes, demonstrating a functional group transformation that targets the alcohol moiety. nih.gov The regioselectivity between the two sites often depends on the reagents chosen; hard nucleophiles and electrophiles will typically react at the alcohol, whereas transition metal catalysts are designed to activate the C-I bond.

Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual atoms. For (Z)-3-iodo-2-methylprop-2-en-1-ol, both ¹H and ¹³C NMR are indispensable for confirming its constitution and, crucially, for assigning the (Z)-stereochemistry of the double bond.

The ¹H NMR spectrum of this compound provides key information for its structural verification. The number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity) are all indicative of the unique proton environments within the molecule.

In a typical ¹H NMR spectrum of an analogous compound, 1-iodo-2-methylpropane, the protons of the two equivalent methyl groups appear as a doublet, while the methine proton appears as a multiplet and the methylene (B1212753) protons adjacent to the iodine atom also show as a doublet. docbrown.info The integration of these signals corresponds to the number of protons in each environment, with a ratio of 6:1:2, respectively. docbrown.info While not the exact compound, this provides a basis for understanding the types of signals to expect. For this compound, the chemical shifts would be influenced by the presence of the double bond and the hydroxyl group. The vinylic proton, the methylene protons of the hydroxymethyl group, the methyl protons, and the hydroxyl proton would each produce distinct signals. The stereochemistry is often determined through the analysis of nuclear Overhauser effect (NOE) experiments, where spatial proximity between the methyl group and the vinylic proton would confirm the (Z)-configuration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Vinylic-H | ~6.0-6.5 | Singlet | N/A |

| CH₂OH | ~4.0-4.2 | Singlet | N/A |

| CH₃ | ~1.8-2.0 | Singlet | N/A |

| OH | Variable | Broad Singlet | N/A |

Note: The predicted values are based on typical ranges for similar structural motifs and may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the number of distinct carbon environments in the molecule. For this compound, four signals are expected, corresponding to the iodinated vinylic carbon, the methyl-substituted vinylic carbon, the methylene carbon, and the methyl carbon.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of adjacent atoms. For instance, in the related compound 1-iodo-2-methylpropane, the carbon atoms of the two equivalent methyl groups appear at a chemical shift of δ 22.6 ppm, the methine carbon at δ 30.5 ppm, and the carbon bonded to the iodine at a higher field. docbrown.info In this compound, the sp² hybridized carbons of the double bond would appear at a lower field compared to the sp³ hybridized carbons. The carbon bearing the iodine atom would be significantly shielded.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-I | ~80-90 |

| C=C(CH₃) | ~140-150 |

| CH₂OH | ~60-70 |

| CH₃ | ~20-25 |

Note: The predicted values are based on typical ranges for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of a related iodoalkane, 2-iodo-2-methylpropane (B1582146), the parent molecular ion peak [M]⁺ is observed at an m/z of 184, which corresponds to the molecular weight of the compound. docbrown.info The fragmentation pattern provides further structural information. For instance, the base peak for 2-iodo-2-methylpropane is often at m/z 57, corresponding to the tertiary butyl cation. docbrown.info A peak for the iodine cation at m/z 127 may also be present. docbrown.info

For this compound (C₄H₇IO), the expected molecular ion peak would be at an m/z corresponding to its molecular weight (197.99 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the presence of one iodine, four carbon, seven hydrogen, and one oxygen atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol functional group. The C=C double bond stretching vibration would appear in the range of 1640-1680 cm⁻¹. C-H stretching vibrations for the sp² and sp³ hybridized carbons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-I stretching vibration is expected to appear in the fingerprint region, typically between 500-600 cm⁻¹. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (broad) |

| C=C | Stretching | 1640-1680 |

| sp² C-H | Stretching | 3000-3100 |

| sp³ C-H | Stretching | 2850-3000 |

| C-I | Stretching | 500-600 |

X-ray Crystallography for Absolute Stereochemistry (for derivatives or related compounds)

While obtaining suitable crystals of this compound itself for X-ray crystallography might be challenging, this technique can be applied to solid derivatives of the compound. X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute stereochemistry. By converting the alcohol to a crystalline derivative, such as a p-nitrobenzoate or a 3,5-dinitrobenzoate (B1224709) ester, it is often possible to grow single crystals suitable for X-ray diffraction analysis. The resulting crystal structure would definitively confirm the (Z)-configuration of the double bond by showing the relative positions of the iodide, methyl, and hydroxymethyl substituents.

Future Research Directions and Unexplored Avenues

Development of Novel, More Sustainable Synthetic Routes

Current synthetic strategies towards (Z)-γ-iodo allylic alcohols often rely on the reduction of β-iodoacrylates, which are typically prepared from the hydroiodination of ethyl propiolate using sodium iodide in acetic acid. orgsyn.org While effective, this method involves stoichiometric reagents and can generate significant waste. Future research should prioritize the development of more sustainable and atom-economical synthetic routes.

One promising avenue is the exploration of catalytic hydroiodination of 2-methylprop-2-yn-1-ol. This would involve the use of a catalyst to facilitate the direct addition of HI or a surrogate across the alkyne, ideally with high regio- and stereoselectivity for the desired (Z)-isomer. Transition metal catalysts, such as those based on gold or palladium, which have shown efficacy in other alkyne functionalizations, could be investigated. Furthermore, the use of greener solvents and reaction conditions, such as solvent-free reactions or reactions in bio-based solvents, would significantly enhance the sustainability of the synthesis.

Another area for development is the use of enzymatic or chemo-enzymatic approaches. While not yet reported for this specific compound, the use of enzymes for halogenation reactions is a growing field. Identifying or engineering a haloperoxidase or a related enzyme capable of selectively iodinating the alkyne precursor could offer a highly sustainable and selective synthetic route.

Expansion of Substrate Scope in Catalytic Transformations

The reactivity of the carbon-iodine bond in (Z)-3-iodo-2-methylprop-2-en-1-ol makes it an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. While the utility of similar vinylic iodides in these reactions is well-established, a systematic exploration of the substrate scope for this particular compound is a key area for future research. This would involve investigating the coupling of a wide range of boronic acids, terminal alkynes, and alkenes to synthesize a diverse library of functionalized allylic alcohols.

A critical aspect of this research will be the optimization of reaction conditions to ensure the retention of the (Z)-geometry of the double bond, as this is often a challenge in palladium-catalyzed cross-coupling reactions. The development of new ligand systems for the palladium catalyst could play a crucial role in achieving high stereoretention. Furthermore, exploring nickel-catalyzed cross-coupling reactions could offer alternative reactivity and selectivity profiles.

Asymmetric Synthesis of Chiral this compound and its Derivatives

The development of methods for the asymmetric synthesis of chiral derivatives of this compound would open up new avenues for its application in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. One potential strategy involves the kinetic resolution of a racemic mixture of a suitable precursor. For example, a chiral catalyst could be employed to selectively catalyze a reaction on one enantiomer, leaving the other unreacted and thus enriched.

Another approach is the development of an asymmetric hydroalkynylation-reduction sequence starting from a prochiral precursor. This would involve the use of a chiral catalyst to control the stereochemistry of the initial carbon-carbon bond formation, followed by a stereoselective reduction of the alkyne to the (Z)-alkene. The exploration of chiral ligands and organocatalysts for these transformations will be a key focus of this research.

Applications in Materials Science and Medicinal Chemistry Beyond Current Scope

The unique combination of a vinylic iodide, a methyl group, and a primary alcohol functionality in this compound suggests a range of potential applications in both materials science and medicinal chemistry that are yet to be explored.

In materials science, the ability of the vinylic iodide to participate in cross-coupling reactions could be exploited for the synthesis of novel polymers and functional materials. For example, it could be incorporated as a monomer in polymerization reactions to create polymers with tailored optical or electronic properties. The allylic alcohol functionality could also be used for post-polymerization modification, allowing for the introduction of other functional groups.

In medicinal chemistry, the this compound scaffold could serve as a valuable building block for the synthesis of complex natural products and their analogues. The vinylic iodide provides a handle for the introduction of various substituents, while the allylic alcohol can be a key pharmacophoric feature or a precursor to other functional groups. The stereochemistry of the double bond and the potential for introducing chirality at the alcohol center offer opportunities for the synthesis of a diverse range of stereochemically defined molecules for biological screening.

Exploration of Bio-inspired and Enzymatic Transformations

The use of enzymes in organic synthesis offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. Future research should explore the potential of biocatalysis for the synthesis and transformation of this compound.

As mentioned earlier, enzymatic halogenation of an alkyne precursor is a potential route for its synthesis. Additionally, enzymes such as lipases could be used for the enantioselective acylation of the primary alcohol, providing a route to chiral derivatives. Ene-reductases could also be investigated for the stereoselective reduction of the double bond, leading to the synthesis of chiral saturated iodo-alcohols. The discovery and engineering of enzymes with the desired activity and selectivity for these transformations will be a key challenge and a significant area of future research. researchgate.net

Integration with Flow Chemistry and Automation for Scalable Synthesis

To facilitate the wider application of this compound and its derivatives, the development of scalable and efficient synthetic processes is crucial. The integration of the synthetic route with flow chemistry and automation offers a promising solution. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.